Cas no 141-17-3 (Bis(2-(2-butoxyethoxy)ethyl) adipate)

Bis(2-(2-butoxyethoxy)ethyl) adipate structure
141-17-3 structure
Nome do Produto:Bis(2-(2-butoxyethoxy)ethyl) adipate
N.o CAS:141-17-3
MF:C22H42O8
MW:434.564088344574
CID:152550

Bis(2-(2-butoxyethoxy)ethyl) adipate Propriedades químicas e físicas

Nomes e Identificadores

    • Hexanedioic acid,1,6-bis[2-(2-butoxyethoxy)ethyl] ester
    • BIS[2-(2-BUTOXYETHOXY)ETHYL] ADIPATE
    • DI(BUTOXYETHOXYETHYL) ADIPATE
    • bisoflex111
    • BXA
    • plasthall226s
    • reomolbcd
    • thiokoltp759
    • thiokoltp95
    • tp759
    • TP-95
    • Wareflex
    • adipic acid, bis(2-(2-butoxyethoxy)ethyl) ester
    • rx11806
    • Bis(2-(2-butoxyethoxy)ethyl) adipate
    • Inchi: 1S/C22H42O8/c1-3-5-11-25-13-15-27-17-19-29-21(23)9-7-8-10-22(24)30-20-18-28-16-14-26-12-6-4-2/h3-20H2,1-2H3
    • Chave InChI: SCABKEBYDRTODC-UHFFFAOYSA-N
    • SMILES: CCCCOCCOCCOC(CCCCC(OCCOCCOCCCC)=O)=O

Propriedades Computadas

  • Massa Exacta: 434.28800
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 30
  • Contagem de Ligações Rotativas: 25
  • Complexidade: 353
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0
  • XLogP3: 2.5

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.01 g/mL at 25 °C(lit.)
  • Ponto de Fusão: −11 °C (lit.)
  • Ponto de ebulição: 467.61°C (rough estimate)
  • Ponto de Flash: Fahrenheit: >235.4 ° f
    Celsius: >113 ° c
  • Índice de Refracção: n20/D 1.448(lit.)
  • PSA: 89.52000
  • LogP: 3.29980
  • Solubilidade: Not determined

Bis(2-(2-butoxyethoxy)ethyl) adipate Informações de segurança

  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:1
  • Instrução de Segurança: 24/25
  • RTECS:AU8420000

Bis(2-(2-butoxyethoxy)ethyl) adipate Dados aduaneiros

  • CÓDIGO SH:2918990090
  • Dados aduaneiros:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Bis(2-(2-butoxyethoxy)ethyl) adipate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
B287350-10g
Bis(2-(2-butoxyethoxy)ethyl) adipate
141-17-3
10g
$ 45.00 2022-01-12
TRC
B287350-25g
Bis(2-(2-butoxyethoxy)ethyl) adipate
141-17-3
25g
$ 60.00 2022-01-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
421014-500ML
Bis(2-(2-butoxyethoxy)ethyl) adipate
141-17-3
500ML
¥489.04 2022-02-24
TRC
B287350-25ml
Bis(2-(2-butoxyethoxy)ethyl) Adipate
141-17-3
25ml
$ 100.00 2022-06-07
TRC
B287350-10000mg
Bis(2-(2-butoxyethoxy)ethyl) Adipate
141-17-3
10g
$ 64.00 2023-04-18
TRC
B287350-10ml
Bis(2-(2-butoxyethoxy)ethyl) Adipate
141-17-3
10ml
$ 50.00 2022-06-07
TRC
B287350-25000mg
Bis(2-(2-butoxyethoxy)ethyl) Adipate
141-17-3
25g
$ 121.00 2023-04-18
TRC
B287350-50ml
Bis(2-(2-butoxyethoxy)ethyl) Adipate
141-17-3
50ml
$ 184.00 2023-04-18

Bis(2-(2-butoxyethoxy)ethyl) adipate Literatura Relacionada

  • 1. Chemistry of di- and tri-metal complexes with bridging carbene or carbyne ligands. Part 45. Synthesis of the pentanuclear metal complexes [M′M2Re2(μ-CC6H4Me-4)2(CO)18](M′= Ni or Pt, M = Cr or W) and related compounds; X-ray crystal structure of [ReWPt(μ-CC6H4Me-4)(CO)9(PMe3)2]
    John C. Jeffery,Diane B. Lewis,Gregg E. Lewis,Michael J. Parrott,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1986 1717
  • 2. The crystal and molecular structure of dimethyl-π-cyclopentadienyl(methylcyclopentadiene)rhenium
  • 3. A synthesis of aaptamine from 6,7-dimethoxy-1-methylisoquinoline
    Piotr Balczewski,M. Kieran J. Mallon,Jonathan D. Street,John A. Joule J. Chem. Soc. Perkin Trans. 1 1990 3193
  • 4. Dextrin and starch sols charged with phosphoric, sulphuric, and organic acid groups

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